
ACTH (4-10)
Overview
Description
Adrenocorticotropic Hormone (ACTH) (4-10) is a bioactive heptapeptide fragment derived from the full-length ACTH hormone. Its sequence (Met-Glu-His-Phe-Arg-Trp-Gly) lacks the adrenal-stimulating properties of intact ACTH but retains significant neuroprotective, cardioprotective, and cognitive-enhancing effects . Key findings include:
- Cardioprotection: In rat models, 200 μg/kg ACTH (4-10) reduced infarct size by 40%, improved aortic flow from 15.3 ± 0.9 mL/min to 20.7 ± 1.3 mL/min, and upregulated HO-1 expression, mitigating ischemia/reperfusion injury .
- Cognitive Effects: ACTH (4-10) enhances memory consolidation and retrieval via melanocortin receptor 4 (MC4R) activation .
- Metabolic Impact: It promotes weight loss in non-overweight individuals by suppressing appetite and increasing energy expenditure, though ineffective in overweight populations .
Preparation Methods
Synthetic Routes and Reaction Conditions
ACTH (4-10) can be synthesized using solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the C-terminal amino acid and proceeds towards the N-terminus. Each amino acid is protected by a temporary protecting group, which is removed before the next amino acid is added. The final peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of ACTH (4-10) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves rigorous quality control measures to ensure the purity and potency of the final product .
Chemical Reactions Analysis
Types of Reactions
ACTH (4-10) can undergo various chemical reactions, including:
Oxidation: The methionine residue in ACTH (4-10) can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid analogs and coupling reagents used in peptide synthesis
Major Products Formed
Oxidation: Methionine sulfoxide derivatives.
Reduction: Free thiol-containing peptides.
Substitution: Peptide analogs with modified amino acid residues
Scientific Research Applications
Neurophysiological Applications
Attention Modulation
ACTH (4-10) has been shown to modulate attention in humans. A study investigated its effects on event-related potentials (ERPs), particularly focusing on the Nd component, which reflects selective attention. The results indicated that ACTH (4-10) significantly diminished the Nd amplitude at 30 minutes post-administration, suggesting a short-term enhancement of selective attention. The effects did not persist beyond 90 minutes .
Table 1: Effects of ACTH (4-10) on Attention
Time Post-Administration | Nd Amplitude Change | MMN Change |
---|---|---|
30 minutes | Significant decrease | No change |
90 minutes | No significant change | No change |
180 minutes | No significant change | No change |
Immunological Applications
Inflammation and Cytokine Expression
Recent studies have explored the effects of ACTH (4-10) on inflammation, particularly in models of spinal cord injury (SCI). One study demonstrated that administration of ACTH (4-10) resulted in significantly lower expression levels of interleukin-6 (IL-6), a pro-inflammatory cytokine, within three hours post-treatment. This suggests a potential role for ACTH (4-10) in modulating inflammatory responses following SCI .
Table 2: Cytokine Expression Following ACTH (4-10) Administration
Treatment Group | IL-6 Expression Level | Time Point |
---|---|---|
Control | High | Baseline |
ACTH (4-10) | Significantly lower | 3 hours post |
Behavioral Studies
Passive Avoidance Learning
ACTH (4-10) has also been studied for its effects on learning and memory. In animal models, particularly rats lacking vasopressin, the administration of ACTH (4-10) influenced passive avoidance behavior, indicating its potential role in cognitive processes related to memory formation and retrieval .
Case Studies and Research Findings
-
Attention Enhancement Study
A double-blind crossover study involving 18 healthy volunteers assessed the impact of ACTH (4-10) on attention through a dichotic listening task. The findings revealed that while there was a significant decrease in the Nd component at 30 minutes, no long-lasting effects were observed beyond this time frame . -
Spinal Cord Injury Model
In a controlled experiment with Sprague-Dawley mice suffering from SCI, administration of ACTH (4-10) led to a marked reduction in IL-6 expression compared to control groups. This highlights its potential therapeutic application in managing inflammatory conditions post-injury .
Mechanism of Action
ACTH (4-10) exerts its effects primarily through the melanocortin receptors, particularly melanocortin receptor 4 (MC4R). Upon binding to these receptors, it activates intracellular signaling pathways involving cyclic adenosine monophosphate (cAMP) and calcium ions. These pathways lead to various physiological effects, including modulation of immune responses, neuroprotection, and cognitive enhancement .
Comparison with Similar Compounds
Semax (ACTH (4-10) Analogue)
- Structure : Modified sequence (Met-Glu-His-Phe-Pro-Gly-Pro) with a proline substitution at position 7 .
- Mechanism: Acts as a nootropic agent, activating dopaminergic and serotonergic pathways .
- Key Findings :
- Differentiation : Unlike ACTH (4-10), Semax lacks MC4R-mediated weight loss effects but shows stronger neuroprotection .
[D-Phe⁷]ACTH (4-10)
- Structure : D-phenylalanine substitution at position 7 .
- Mechanism : Altered receptor binding kinetics, influencing behavioral responses.
- Key Findings :
- Differentiation : Opposing behavioral effects highlight structure-activity nuances in peptide-receptor interactions .
ACTH (4-10)-GDNF Fusion Protein
- Structure : Fusion of ACTH (4-10) with Glial Cell-Derived Neurotrophic Factor (GDNF) .
- Mechanism: Synergistic activation of neurotrophic and melanocortin pathways.
- Key Findings :
α-MSH (4-10)
- Structure : Shares the core sequence (His-Phe-Arg-Trp) with ACTH (4-10) but differs in flanking residues .
- Mechanism : MC4R and MC1R agonist, primarily regulating pigmentation and appetite.
- Key Findings :
Comparative Data Table
Mechanistic and Functional Insights
- Receptor Specificity : ACTH (4-10) and α-MSH (4-10) both activate MC4R but diverge in downstream effects due to structural differences .
- Clinical Implications : ACTH (4-10)’s cardioprotection is timing-dependent (effective pre-ischemia only), limiting therapeutic utility . In contrast, Semax’s neuroprotection is broader and dose-independent .
- Behavioral Divergence: [D-Phe⁷]ACTH (4-10) exemplifies how minor structural changes (D- vs. L-amino acids) reverse behavioral outcomes, underscoring peptide design challenges .
Biological Activity
Adrenocorticotropic hormone (ACTH) is a peptide hormone produced by the anterior pituitary gland, primarily known for stimulating cortisol production in the adrenal cortex. The fragment ACTH (4-10) has garnered attention for its unique biological activities, particularly in cardiovascular regulation and neuroendocrine functions. This article explores the biological activity of ACTH (4-10), supported by various studies and case reports.
ACTH (4-10) is a fragment derived from the larger ACTH molecule, consisting of the amino acid sequence H-SYSMEH. This peptide has been shown to interact with melanocortin receptors, which play a crucial role in various physiological processes, including stress response and energy homeostasis. The specific binding of ACTH (4-10) to these receptors suggests a mechanism that operates independently of steroid hormone release, differentiating it from the full-length ACTH.
Key Findings on Mechanism:
- Cardiovascular Effects : Studies indicate that ACTH (4-10) can induce pressor effects and increase heart rate through mechanisms involving catecholamine release and central nervous system pathways .
- Neuroendocrine Regulation : Research shows that ACTH (4-10) can significantly reduce corticotropin-releasing hormone (CRH) expression in the amygdala, suggesting its role in modulating stress responses without relying on adrenal steroids .
Biological Activities
The biological activities of ACTH (4-10) can be categorized into several key areas:
-
Cardiovascular Effects :
- Pressor Response : Intravenous administration of ACTH (4-10) has been shown to elevate mean arterial pressure in animal models, mediated by sympathetic nervous system activation .
- Comparison with Gamma-MSH : While ACTH (4-10) exhibits cardiovascular effects, gamma-melanocyte-stimulating hormone (gamma-MSH) shows significantly greater potency, indicating that modifications in peptide structure can enhance biological activity .
-
Neuroendocrine Functions :
- CRH Downregulation : In experiments with infant rats, centrally administered ACTH (4-10) led to a 45% reduction in CRH expression in the amygdala, demonstrating its potential as a therapeutic agent for conditions like infantile spasms .
- Steroid-independent Action : The peptide’s ability to act without inducing steroid secretion highlights its unique therapeutic potential for managing stress-related disorders .
- Antidepressant-like Effects :
Case Studies
Several case studies illustrate the clinical relevance of ACTH (4-10):
Q & A
Basic Research Questions
Q. What methodological frameworks are recommended for assessing ACTH (4-10)'s neurobiological activity in preclinical models?
Researchers should prioritize experimental designs that isolate variables such as dosage, administration routes (e.g., intraperitoneal vs. intracerebroventricular), and temporal effects. In vivo models (e.g., rodent behavioral assays) require rigorous control of confounding factors like stress hormones and circadian rhythms. In vitro models (e.g., cell cultures) should validate receptor specificity using competitive binding assays. Always include negative controls and replicate experiments across independent cohorts to ensure reproducibility .
Q. How should researchers standardize data collection for ACTH (4-10)'s pharmacokinetic properties across studies?
Use high-performance liquid chromatography (HPLC) or mass spectrometry to quantify plasma and tissue concentrations. Report parameters such as half-life, bioavailability, and clearance rates with standard deviations. Cross-validate results using multiple analytical platforms to minimize instrumentation bias. Tabulate raw data in supplementary materials to facilitate meta-analyses .
Q. What statistical approaches are appropriate for analyzing dose-response relationships in ACTH (4-10) studies?
Apply non-linear regression models (e.g., sigmoidal curves) to estimate EC₅₀ values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare group means. For small sample sizes, non-parametric tests like the Kruskal-Wallis test are preferable. Report effect sizes and confidence intervals to contextualize clinical relevance .
Advanced Research Questions
Q. How can conflicting results about ACTH (4-10)'s role in memory modulation be systematically evaluated?
Conduct a systematic review with PRISMA guidelines to identify methodological disparities (e.g., differences in peptide purity, animal strains, or behavioral paradigms). Use funnel plots to assess publication bias. If heterogeneity exceeds 50%, perform subgroup analyses (e.g., separating studies by administration timing relative to memory tasks). Experimental replication under standardized protocols is critical to resolve contradictions .
Q. What strategies optimize the integration of multi-omics data to elucidate ACTH (4-10)'s downstream signaling pathways?
Combine transcriptomic (RNA-seq), proteomic (LC-MS/MS), and phosphoproteomic datasets using bioinformatics pipelines like STRING or DAVID. Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes. Validate findings with CRISPR/Cas9 knockouts or pharmacological inhibitors in cell-based assays. Cross-reference results with existing databases (e.g., UniProt, KEGG) to map pathway interactions .
Q. How can researchers address variability in ACTH (4-10) batch efficacy due to synthesis or storage conditions?
Implement quality control protocols:
- Verify peptide purity (>95%) via HPLC and mass spectrometry.
- Test bioactivity in pilot assays (e.g., cAMP activation in adrenal cells).
- Store lyophilized peptides at -80°C in inert atmospheres to prevent oxidation. Document batch-specific data in open-access repositories to enable cross-study comparisons .
Q. Data Presentation and Reproducibility
Q. What formats are recommended for presenting ACTH (4-10) experimental data to enhance clarity and reproducibility?
- Tables : Include raw numerical data (mean ± SEM), sample sizes, and p-values. Differentiate between technical and biological replicates.
- Figures : Use line graphs for time-series data (e.g., hormone levels) and bar charts for group comparisons. Annotate axes with units and statistical significance markers (e.g., asterisks).
- Supplementary Materials : Provide detailed protocols, reagent lot numbers, and analysis scripts (e.g., R/Python code) .
Q. How should researchers design longitudinal studies to evaluate ACTH (4-10)'s chronic effects without confounding variables?
Use crossover designs with washout periods to minimize carryover effects. Randomize treatment sequences and blind experimenters to group assignments. Monitor secondary endpoints (e.g., adrenal weight, corticosterone levels) to detect compensatory mechanisms. Adjust for attrition using intention-to-treat analyses .
Q. Critical Analysis of Existing Literature
Q. What criteria should guide the evaluation of clinical trials investigating ACTH (4-10)'s therapeutic potential?
Assess trials using CONSORT guidelines:
- Check for registration in platforms like ClinicalTrials.gov .
- Scrutinize randomization methods and allocation concealment.
- Evaluate blinding efficacy and dropout rates.
- Confirm statistical power calculations and endpoint validity. Prioritize studies with pre-registered protocols and independent replication .
Q. How can meta-analyses account for heterogeneity in ACTH (4-10) study designs?
Use random-effects models to accommodate variability in populations and protocols. Perform sensitivity analyses to exclude outliers. Stratify results by study quality (e.g., Jadad score for RCTs). Publish datasets in FAIR-compliant repositories to support secondary analyses .
Properties
IUPAC Name |
(4S)-4-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H59N13O10S/c1-68-17-15-29(45)38(62)53-32(13-14-36(58)59)41(65)57-35(20-27-22-48-24-52-27)43(67)55-33(18-25-8-3-2-4-9-25)42(66)54-31(12-7-16-49-44(46)47)40(64)56-34(39(63)51-23-37(60)61)19-26-21-50-30-11-6-5-10-28(26)30/h2-6,8-11,21-22,24,29,31-35,50H,7,12-20,23,45H2,1H3,(H,48,52)(H,51,63)(H,53,62)(H,54,66)(H,55,67)(H,56,64)(H,57,65)(H,58,59)(H,60,61)(H4,46,47,49)/t29-,31-,32-,33-,34-,35-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAUASBAIUJHAN-LXOXETEGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSCC[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)NCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H59N13O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001031210 | |
Record name | 4-10-Corticotropin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001031210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
962.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4037-01-8 | |
Record name | Acth (4-10) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004037018 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-10-Corticotropin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001031210 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CORTICOTROPIN (4-10) | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J48AU3I790 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
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